molecular formula C10H11N3 B1362290 4-(1H-ピラゾール-1-イル)ベンジルアミン CAS No. 368870-03-5

4-(1H-ピラゾール-1-イル)ベンジルアミン

カタログ番号: B1362290
CAS番号: 368870-03-5
分子量: 173.21 g/mol
InChIキー: AVKMXPDYQVKSFF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Antimicrobial Activity

Research indicates that compounds containing pyrazole and benzylamine structures exhibit notable antimicrobial properties. Studies have shown that 4-(1H-pyrazol-1-yl)benzylamine derivatives can inhibit the growth of various bacterial strains, making them candidates for further exploration as potential antimicrobial agents.

Anticancer Properties

The compound has been investigated for its anticancer potential. Its structural characteristics may enhance interactions with biological targets associated with cancer cell proliferation. Preliminary studies suggest that 4-(1H-pyrazol-1-yl)benzylamine could act on multiple pathways involved in tumor growth, indicating a need for deeper pharmacological studies to elucidate its mechanisms of action .

PDE Inhibition

Recent research has identified pyrazole derivatives as potent inhibitors of phosphodiesterases (PDEs), enzymes involved in various signaling pathways. The design and synthesis of 4-(1H-pyrazol-1-yl)benzylamine derivatives have led to the discovery of selective PDE inhibitors that could be developed for treating conditions such as schizophrenia and cognitive impairments .

Synthesis Methodologies

Several synthetic routes have been documented for producing 4-(1H-pyrazol-1-yl)benzylamine and its derivatives. Common methods include:

  • Condensation Reactions : The reaction between benzylamine and appropriate pyrazole precursors under acidic or basic conditions.
  • Metal-Catalyzed Reactions : Utilizing transition metals to facilitate the formation of the pyrazole-benzylamine linkage.

These synthetic approaches allow for the modification of the compound's structure, potentially enhancing its biological activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of 4-(1H-pyrazol-1-yl)benzylamine. Variations in substituents on the pyrazole ring or benzyl group can significantly influence biological activity. For instance:

Compound VariationStructural FeaturesBiological Activity
4-Methyl DerivativeMethyl group at 4-positionEnhanced antimicrobial properties
Benzyl Group AlterationDifferent aromatic substitutionsVariable anticancer efficacy

This table highlights how modifications can lead to different therapeutic potentials, guiding future research directions .

Case Study 1: Anticancer Research

A study focused on synthesizing a series of 4-(1H-pyrazol-1-yl)benzylamine derivatives demonstrated promising results against specific cancer cell lines. The derivatives showed varying levels of cytotoxicity, suggesting that specific structural modifications could enhance their efficacy against cancer cells .

Case Study 2: PDE Inhibition

In another investigation, a novel class of PDE inhibitors was developed based on the pyrazole-benzylamine scaffold. These compounds exhibited selective inhibition profiles, indicating potential for treating neuropsychiatric disorders by modulating signaling pathways associated with cognition .

生化学分析

Biochemical Properties

4-(1H-Pyrazol-1-yl)benzylamine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to metal ions and forming complexes that can influence enzymatic activity. For example, 4-(1H-Pyrazol-1-yl)benzylamine has been shown to interact with copper ions, forming complexes that can catalyze the oxidation of catechol to o-quinone . Additionally, this compound can interact with proteins, potentially affecting their structure and function. The nature of these interactions can vary, including coordination bonds with metal ions and non-covalent interactions with proteins.

Molecular Mechanism

The molecular mechanism of 4-(1H-Pyrazol-1-yl)benzylamine involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes, either inhibiting or activating their activity. For example, 4-(1H-Pyrazol-1-yl)benzylamine can form complexes with metal ions, which can then interact with enzymes involved in oxidation-reduction reactions . These interactions can lead to changes in enzyme activity, affecting the overall biochemical pathways within the cell. Additionally, 4-(1H-Pyrazol-1-yl)benzylamine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins.

準備方法

There are two primary methods for preparing 4-(1H-Pyrazol-1-yl)benzylamine :

    Reaction of 1-pyrazolecarboxaldehyde with benzylamine: This method involves the direct reaction of 1-pyrazolecarboxaldehyde with benzylamine to obtain the target product.

    Nitrogen protection and deprotection steps: This method involves protecting the nitrogen atoms during the synthesis process and then deprotecting them to yield the final product.

Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.

化学反応の分析

4-(1H-Pyrazol-1-yl)benzylamine undergoes various types of chemical reactions, including :

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the pyrazole ring or the benzylamine moiety is substituted with other functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.

類似化合物との比較

4-(1H-Pyrazol-1-yl)benzylamine can be compared with other similar compounds, such as :

    4-(1H-Pyrazol-1-yl)benzenesulfonamide: This compound has a sulfonamide group instead of the benzylamine moiety, which can lead to different biological activities and applications.

    1-aryl-1H-pyrazole-4-carboximidamides: These compounds have a carboximidamide group, which can influence their chemical reactivity and biological properties.

    5-amino-1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazoles: These compounds have an imidazole ring, which can affect their interaction with molecular targets and their overall activity.

The uniqueness of 4-(1H-Pyrazol-1-yl)benzylamine lies in its specific structure, which allows for versatile applications in various fields of research and industry.

生物活性

4-(1H-Pyrazol-1-yl)benzylamine is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anticancer, antibacterial, anti-inflammatory, and antiparasitic properties. This article delves into the biological activity of 4-(1H-Pyrazol-1-yl)benzylamine, summarizing key findings from recent research.

While specific mechanisms of action for 4-(1H-Pyrazol-1-yl)benzylamine remain largely undocumented, related pyrazole compounds have demonstrated various biological effects. Pyrazole derivatives can interact with multiple biological targets, influencing pathways associated with inflammation and cancer cell proliferation .

Antiparasitic Activity

Recent studies have highlighted the potential of pyrazole derivatives in treating leishmaniasis, a disease caused by Leishmania species. For instance, a study on 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives showed significant activity against Leishmania infantum and Leishmania amazonensis, with some compounds exhibiting low cytotoxicity compared to standard treatments like pentamidine .

Case Study: Antileishmanial Profile

The antileishmanial profile of several pyrazole derivatives was evaluated, revealing promising results. The following table summarizes the IC50 values for selected compounds against L. amazonensis and L. infantum:

CompoundIC50 against L. amazonensis (mM)IC50 against L. infantum (mM)
3b0.0700.059
3e0.0720.065

These findings suggest that compounds 3b and 3e could serve as effective prototypes for further drug development against leishmaniasis .

Anticancer Activity

The anticancer potential of pyrazole derivatives is well-documented, with several studies indicating their ability to inhibit the growth of various cancer cell lines. Specifically, compounds containing the 1H-pyrazole structure have been shown to exhibit antiproliferative effects on lung, breast, and liver cancer cells .

Mechanistic Insights

Research indicates that pyrazole derivatives may exert their anticancer effects by targeting key cellular pathways involved in tumor growth and survival. These include inhibition of topoisomerase II, EGFR, and other critical signaling molecules .

Cytotoxicity Studies

In evaluating the cytotoxicity of 4-(1H-Pyrazol-1-yl)benzylamine and its derivatives, researchers have employed various mammalian cell lines to assess safety profiles. The results suggest that while some derivatives exhibit potent biological activity against parasites or cancer cells, they also maintain a favorable safety profile with low toxicity towards normal cells .

特性

IUPAC Name

(4-pyrazol-1-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-8-9-2-4-10(5-3-9)13-7-1-6-12-13/h1-7H,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKMXPDYQVKSFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380118
Record name 4-(1H-Pyrazol-1-yl)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368870-03-5
Record name 4-(1H-Pyrazol-1-yl)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-PYRAZOL-1-YL-BENZYLAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 4-(pyrazol-1-yl)benzonitrile (see WO 2005/095343A) (1.46 g, 8.63 mmol) was added a solution of 1M borane.tetrahydrofuran complex in tetrahydrofuran (93 ml, 93 mmol), followed by heating to reflux for 16 hours. After completion of the reaction, methanol (14 ml) was added to the reaction solution, followed by concentration under reduced pressure. 6N Hydrochloric acid (265 ml) was added to the residue, followed by further heating to reflux for 3 hours. After this solution was concentrated under reduced pressure, a small amount of water was added. The resulting solution was adjusted to pH 11 with a 30% aqueous sodium hydroxide solution under ice cooling, followed by extraction with methylene chloride. The separated organic layer was dried over anhydrous sodium sulfate, and then concentrated under reduced pressure. The resulting residue was subjected to silica gel column chromatography (eluent; chloroform:methanol:28% aqueous ammonia=90:10:1 (V/V/V)), and fractions containing the desired compound were concentrated under reduced pressure to afford the title compound (1.24 g) as a pale yellow solid. (Yield: 83%)
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
93 mL
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
solvent
Reaction Step Three
Yield
83%

Synthesis routes and methods II

Procedure details

Into a 50-mL 3-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed tetrahydrofuran (15 mL). This was followed by dropwise addition of a 4-(1H-pyrazol-1-yl)benzonitrile (250 mg, 1.48 mmol, 1.00 equiv) in tetrahydrofuran (5 mL) with stirring at 0° C. To this was added LiAlH4 (337 mg, 8.87 mmol, 6.00 equiv). The resulting solution was stirred for 3 h at room temperature. The reaction was then quenched by the addition of NaOH (15%, aq). The resulting solution was extracted with 3×50 mL of dichloromethane and the organic layers were combined, dried over anhydrous sodium sulfate, and concentrated under vacuum. The product was obtained as 0.251 mg of a white crude solid.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
337 mg
Type
reactant
Reaction Step Two

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。